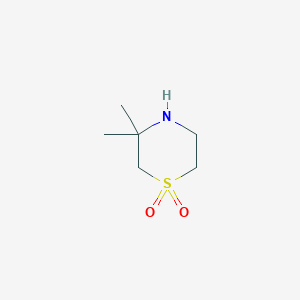
2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid
Descripción general
Descripción
2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid is a complex chemical compound with diverse applications. It has a molecular formula of C10H12ClNO2 and a molecular weight of 213.66 . This compound is also known by its CAS Number 1270310-78-5 .
Molecular Structure Analysis
The molecular structure of this compound consists of an amino group (NH2), a carboxyl group (COOH), and a 2-chloro-4-methylphenyl group attached to a propane backbone . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 213.66 and a molecular formula of C10H12ClNO2 . Other properties such as density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación
Enantioseparation and Chromatography
The enantioseparation of constitutional isomeric 2-(methylphenyl)propanoic acids demonstrates the significance of 2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid in the context of analytical chemistry. Using countercurrent chromatography with hydroxypropyl-β-cyclodextrin as a chiral selector, researchers achieved high purity and recovery rates for the enantioseparated compounds. This method underscores the substance's utility in the separation sciences, providing insights into the stereochemical aspects of similar compounds and the impact of substituent positions on enantiorecognition. The study's findings highlight the critical role of steric hindrance in the inclusion interaction between cyclodextrin and racemic 2-(substitutedphenyl)propanoic acids, offering valuable knowledge for the development of more efficient separation techniques (Yang Jin et al., 2020).
Polymer Modification and Antimicrobial Activity
Research into the functional modification of polymers through condensation reactions with various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, reveals another application area. This process enhances the thermal stability and biological activity of the modified polymers. Such amine-treated polymers exhibit significant antibacterial and antifungal activities, suggesting potential medical applications. The study emphasizes the role of this compound derivatives in creating materials with improved performance characteristics for healthcare applications (H. M. Aly & H. L. A. El-Mohdy, 2015).
Propiedades
IUPAC Name |
2-amino-3-(2-chloro-4-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFOYEOZSRIHPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B3320785.png)
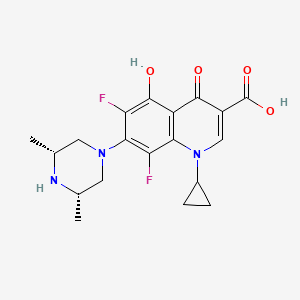
![1-((3S,5S,8R,9S,10S,13S,14S,17S)-3-Hydroxy-3,10,13-trimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B3320813.png)
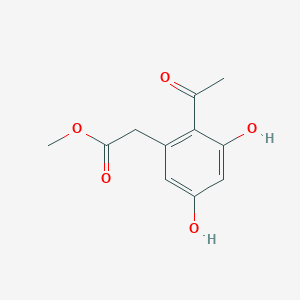
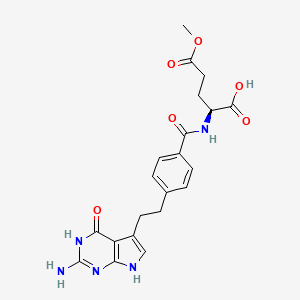
![ethyl 2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)acetate](/img/structure/B3320821.png)
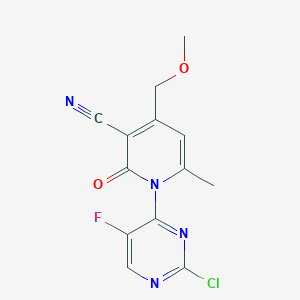
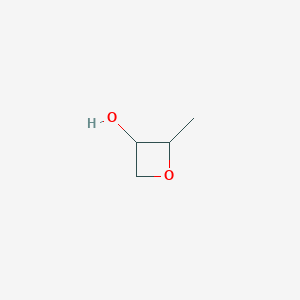

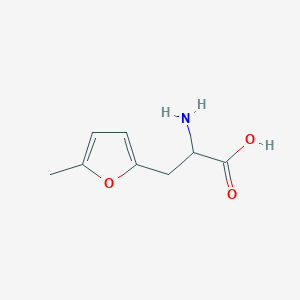
![(r)-2-Amino-3-(benzo[d][1,3]dioxol-4-yl)propanoic acid](/img/structure/B3320863.png)
